7-Hydroxycoumarin glucuronide

Catalog No.
S590377
CAS No.
66695-14-5
M.F
C15H14O9
M. Wt
338.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxycoumarin glucuronide

CAS Number

66695-14-5

Product Name

7-Hydroxycoumarin glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylic acid

Molecular Formula

C15H14O9

Molecular Weight

338.27 g/mol

InChI

InChI=1S/C15H14O9/c16-9-4-2-6-1-3-7(5-8(6)23-9)22-15-12(19)10(17)11(18)13(24-15)14(20)21/h1-5,10-13,15,17-19H,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1

InChI Key

PRYLPCLGPXGILY-DKBOKBLXSA-N

SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Synonyms

7-hydroxycoumarin glucuronide

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

C1=CC(=CC2=C1C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

7-Hydroxycoumarin glucuronide (7-HCG) is a metabolite of 7-hydroxycoumarin, a naturally occurring compound found in various plants []. It is formed in the body through a process called glucuronidation, where a glucuronic acid group is attached to 7-hydroxycoumarin by the enzyme UDP-glucuronosyltransferase (UGT), specifically the UGT1A1 isoform []. 7-HCG plays a significant role in scientific research as a biomarker for studying the metabolism of 7-hydroxycoumarin and the activity of UGT enzymes [].


Molecular Structure Analysis

7-HCG possesses a complex molecular structure with two main functional groups:

  • Benzopyrone core: This core structure consists of a fused six-membered ring with an oxygen atom and a carbonyl group, characteristic of coumarin derivatives [].
  • Glucuronic acid moiety: This sugar group attached to the benzopyrone core through a glycosidic bond contributes to the water solubility and overall polarity of the molecule [].

The presence of multiple hydroxyl groups within the structure suggests potential hydrogen bonding capabilities, which may influence its interactions with other molecules [].


Chemical Reactions Analysis

Synthesis

7-Hydroxycoumarin + UDP-Glucuronic Acid -> 7-Hydroxycoumarin Glucuronide + UDP

Decomposition

Limited information exists on the specific decomposition pathways of 7-HCG. However, under acidic or basic conditions, hydrolysis of the glycosidic bond might occur, releasing 7-hydroxycoumarin and glucuronic acid [].

Other Relevant Reactions

7-HCG might participate in conjugation reactions with other xenobiotics (foreign compounds) in the body, facilitating their excretion through urine [].


Physical And Chemical Properties Analysis

  • Appearance: Crystalline solid [].
  • Melting Point: Not reported.
  • Boiling Point: Decomposes before boiling [].
  • Solubility:
    • Soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) [].
    • Moderately soluble in phosphate-buffered saline (PBS) at pH 7.2 [].
  • Stability: Aqueous solutions are not recommended for storage beyond a day due to potential degradation [].

7-HCG itself is not known to have any specific biological activity. It serves primarily as an inactive metabolite resulting from the detoxification process of 7-hydroxycoumarin [].

Role as a Metabolite:

7-Hydroxycoumarin glucuronide (7-HCG) is primarily studied as a metabolite of the naturally occurring compound coumarin. Coumarin is found in various plants, including tonka bean, cassia, and sweet woodruff, and is used in the food and fragrance industry []. Upon ingestion, coumarin undergoes extensive metabolism in the body, with 7-hydroxycoumarin (7-HC) and its glucuronide conjugate, 7-HCG, being the major metabolites []. This research focuses on understanding 7-HCG's role in the body's processing of coumarin.

Potential Therapeutic Effects:

Recent studies have explored the potential therapeutic effects of 7-HCG itself, independent of its role as a metabolite. Research suggests 7-HCG may offer protective properties against certain conditions, including:

  • Acute Kidney Injury (AKI): Studies in mice indicate that 7-HCG administration can significantly reduce kidney damage caused by cisplatin, a chemotherapy drug known to induce AKI []. The research suggests 7-HCG may achieve this by inhibiting specific pathways involved in cell death and inflammation within the kidneys.

Research Applications and Future Directions:

The research on 7-HCG is still in its early stages, but it holds promise for various scientific applications:

  • Understanding Coumarin Metabolism: Investigating 7-HCG can provide valuable insights into the body's metabolism of coumarin, which can be crucial for assessing its safety and potential interactions with other medications [, ].
  • Developing Kidney Protective Strategies: Further research on 7-HCG's mechanisms of action in protecting against AKI could pave the way for the development of novel therapeutic strategies for this condition [].
  • Exploring Other Potential Benefits: Studies are needed to explore the potential benefits of 7-HCG in other disease models and understand its overall safety profile.

Purity

> 95%

Quantity

Milligrams-Grams

Melting Point

≥285°C

Wikipedia

7-hydroxycoumarin O(7)-glucosiduronic acid

Dates

Modify: 2023-08-15

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